molecular formula C7H12N4OS B14916863 1-(Sec-butyl)-3-(1,3,4-thiadiazol-2-yl)urea

1-(Sec-butyl)-3-(1,3,4-thiadiazol-2-yl)urea

Cat. No.: B14916863
M. Wt: 200.26 g/mol
InChI Key: IHIXJTDEWYRODO-UHFFFAOYSA-N
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Description

1-(Sec-butyl)-3-(1,3,4-thiadiazol-2-yl)urea is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-(Sec-butyl)-3-(1,3,4-thiadiazol-2-yl)urea typically involves the reaction of sec-butyl isocyanate with 1,3,4-thiadiazole-2-amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(Sec-butyl)-3-(1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Sec-butyl)-3-(1,3,4-thiadiazol-2-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Sec-butyl)-3-(1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Sec-butyl)-3-(1,3,4-thiadiazol-2-yl)urea can be compared with other thiadiazole derivatives, such as:

  • 1-(tert-butyl)-3-(1,3,4-thiadiazol-2-yl)urea
  • 1-(isopropyl)-3-(1,3,4-thiadiazol-2-yl)urea

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific sec-butyl group, which can influence its properties and interactions.

Properties

Molecular Formula

C7H12N4OS

Molecular Weight

200.26 g/mol

IUPAC Name

1-butan-2-yl-3-(1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C7H12N4OS/c1-3-5(2)9-6(12)10-7-11-8-4-13-7/h4-5H,3H2,1-2H3,(H2,9,10,11,12)

InChI Key

IHIXJTDEWYRODO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)NC1=NN=CS1

Origin of Product

United States

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